molecular formula C8H12O6 B13711184 5-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one

5-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxyfuran-2(5H)-one

Cat. No.: B13711184
M. Wt: 204.18 g/mol
InChI Key: ZGSCRDSBTNQPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-Ethyl-L-ascorbic acid is a derivative of vitamin C, specifically modified to enhance its stability and efficacy. Unlike L-ascorbic acid, which is prone to oxidation, 3-O-Ethyl-L-ascorbic acid remains stable for longer periods, making it a valuable ingredient in various applications, particularly in skincare products . This compound is known for its antioxidant properties, ability to brighten the skin, and its role in collagen synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Ethyl-L-ascorbic acid can be achieved through a single-step reaction. Sodium L-ascorbate reacts with ethyl bromide in dimethyl sulfoxide (DMSO) to yield 3-O-Ethyl-L-ascorbic acid with a yield of approximately 51% . This reaction does not require the induction of protecting groups, simplifying the process.

Industrial Production Methods: In industrial settings, the production of 3-O-Ethyl-L-ascorbic acid involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 3-O-Ethyl-L-ascorbic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to dehydroascorbic acid.

    Reduction: It can act as a reducing agent, donating electrons to neutralize free radicals.

    Substitution: The ethyl group can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.

    Reduction: It can reduce compounds such as ferric ions to ferrous ions.

    Substitution: Alkyl halides can be used for substitution reactions.

Major Products:

Scientific Research Applications

3-O-Ethyl-L-ascorbic acid has a wide range of applications in scientific research:

Mechanism of Action

3-O-Ethyl-L-ascorbic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage. Additionally, it inhibits the production of melanin, thereby reducing hyperpigmentation. The compound also stimulates collagen synthesis, improving skin elasticity and reducing the appearance of fine lines and wrinkles .

Comparison with Similar Compounds

3-O-Ethyl-L-ascorbic acid is unique among vitamin C derivatives due to its enhanced stability and efficacy. Similar compounds include:

    L-ascorbic acid: The original form of vitamin C, less stable and prone to oxidation.

    Ascorbyl glucoside: A stable derivative used in skincare products.

    Sodium ascorbyl phosphate: Another stable form of vitamin C with similar applications.

    Magnesium L-ascorbyl-2-phosphate: Known for its stability and skin benefits

In comparison, 3-O-Ethyl-L-ascorbic acid offers superior stability and deeper skin penetration, making it a preferred choice in many formulations.

Properties

IUPAC Name

2-(1,2-dihydroxyethyl)-3-ethoxy-4-hydroxy-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-2-13-7-5(11)8(12)14-6(7)4(10)3-9/h4,6,9-11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSCRDSBTNQPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)OC1C(CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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